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Compound of Interest

Compound Name: Ytterbium triiodate

Cat. No.: B576634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic structure of

Ytterbium(III) iodate dihydrate (Yb(IO₃)₃ · 2H₂O), a compound of interest in materials science

and potentially in the development of novel therapeutic agents. This document outlines the

precise spatial arrangement of atoms within the crystal lattice, summarizes key quantitative

crystallographic data, and details the experimental methodologies employed for its

characterization.

Core Crystallographic Data
The crystal structure of Yb(IO₃)₃ · 2H₂O has been determined through single-crystal X-ray

diffraction. The compound crystallizes in the monoclinic system, and its structure is defined by

the space group P2₁/c.[1] This space group indicates a primitive unit cell with a two-fold screw

axis and a glide plane. A comprehensive summary of the crystallographic data is presented in

Table 1.
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Parameter Value

Chemical Formula Yb(IO₃)₃ · 2H₂O

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions a = 8.685 Å

b = 6.066 Å

c = 16.687 Å

α = 90°

β = 115.01°

γ = 90°

Experimental Protocols
The determination of the crystal structure of Yb(IO₃)₃ · 2H₂O involves two primary experimental

stages: synthesis of the single crystals and their subsequent analysis by X-ray diffraction.

Synthesis of Yb(IO₃)₃ · 2H₂O Single Crystals
Single crystals of Ytterbium(III) iodate dihydrate are typically synthesized using a hydrothermal

method. This technique allows for the crystallization of sparingly soluble materials under

controlled temperature and pressure.

Reactant Preparation: Equimolar amounts of ytterbium sulfate (Yb₂(SO₄)₃) and iodic acid

(HIO₃) are prepared.

Reaction Mixture: The reactants are dissolved in deionized water in a Teflon-lined stainless

steel autoclave.

Hydrothermal Reaction: The sealed autoclave is placed in an oven and heated to 200 °C.[1]

The reaction is maintained at this temperature for a specified period to allow for the slow

formation of single crystals.
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Crystal Recovery: After the reaction is complete, the autoclave is cooled to room

temperature. The resulting crystals of Yb(IO₃)₃ · 2H₂O are then isolated, washed with

deionized water, and dried.

Single-Crystal X-ray Diffraction Analysis
The crystallographic data for Yb(IO₃)₃ · 2H₂O are obtained through the analysis of a suitable

single crystal using an X-ray diffractometer.

Crystal Mounting: A well-formed single crystal of appropriate dimensions is selected and

mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of

the atoms. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-

ray beam and recording the intensities and positions of the diffracted X-rays on a detector.

Data Reduction: The raw diffraction data are processed to correct for experimental factors

such as background noise, Lorentz and polarization effects, and absorption. The unit cell

parameters are determined from the positions of the diffraction spots.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods to determine the initial positions of the atoms. The atomic positions and

thermal parameters are then refined using a least-squares algorithm to obtain the best fit

between the observed and calculated diffraction patterns. This refinement process yields the

final, high-precision crystal structure.

Logical Workflow for Crystallographic Analysis
The following diagram illustrates the logical workflow from the synthesis of the compound to the

final determination of its crystal structure.

Workflow for the crystallographic analysis of Yb(IO₃)₃ · 2H₂O.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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